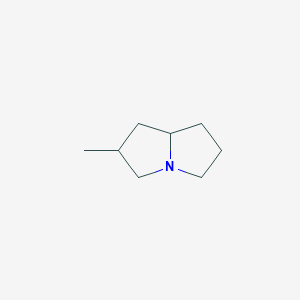

2-Methylhexahydro-1h-pyrrolizine

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to organic chemistry. When one of these heteroatoms is nitrogen, the resulting amine chemistry imparts unique properties, including basicity and nucleophilicity, that are central to their function in both biological and synthetic systems. The hexahydropyrrolizine framework, also known as 1-azabicyclo[3.3.0]octane, is a saturated bicyclic amine consisting of two fused five-membered rings sharing a nitrogen atom at the bridgehead. researchgate.net This compact and rigid structure provides a defined three-dimensional arrangement for substituents, a feature often exploited in the design of pharmacologically active agents.

Significance of the Pyrrolizidine (B1209537) Core Structure in Chemical Sciences

The pyrrolizidine core is the foundational structure for a large class of naturally occurring compounds known as pyrrolizidine alkaloids (PAs). researchgate.net These alkaloids are produced by thousands of plant species and are recognized for their diverse biological activities. researchgate.net The chemical significance of the pyrrolizidine core stems from several factors:

Natural Product Chemistry: The prevalence of the pyrrolizidine skeleton in nature has driven extensive research into the isolation, structure elucidation, and synthesis of these alkaloids.

Medicinal Chemistry: While many PAs exhibit toxicity, their structural motifs have inspired the development of synthetic analogues with therapeutic potential. For instance, derivatives of the related 2-azabicyclo[3.3.0]octane system have been explored for their nootropic effects, aiming to enhance cognitive function. scielo.br

Synthetic Chemistry: The construction of the bicyclic pyrrolizidine ring system presents a compelling challenge for synthetic organic chemists, leading to the development of novel and stereoselective synthetic methodologies.

Academic Research Landscape and Scope for 2-Methylhexahydro-1H-pyrrolizine

The academic research surrounding hexahydropyrrolizine derivatives is rich and varied. A significant portion of this research focuses on the synthesis of the core structure and its functionalized analogues. Common synthetic strategies include intramolecular cyclization reactions and [3+2] cycloaddition reactions involving azomethine ylides. nih.gov

While much of the literature is dedicated to more complex, often naturally occurring, pyrrolizidine alkaloids, the study of simpler derivatives like this compound provides fundamental insights into the stereochemistry and reactivity of this ring system. An early synthesis of 2-methylpyrrolizidine was reported by Clemo and Melrose in 1942, highlighting the long-standing interest in this particular scaffold. dntb.gov.ua Although detailed modern analytical data for this specific compound is not abundant in recent literature, the foundational knowledge of its synthesis provides a basis for further investigation and characterization using contemporary techniques. The exploration of such fundamental structures is crucial for building a comprehensive understanding of the structure-activity relationships within the broader class of pyrrolizidine compounds.

Chemical Compound and Property Data

Below are tables detailing the identifiers and computed properties for the compounds discussed in this article.

| Compound Name | Synonyms | Molecular Formula |

| This compound | 2-Methylpyrrolizidine; 2-Methyl-1-azabicyclo[3.3.0]octane | C8H15N |

| Hexahydropyrrolizine | Pyrrolizidine; 1-Azabicyclo[3.3.0]octane | C7H13N |

| N-methyl-2-pyrrolidone | NMP; 1-methyl-2-pyrrolidone | C5H9NO |

| Tussilagine | C10H17NO3 | |

| Heliotridine | C8H13NO2 |

Interactive Data Table: Computed Properties

| Property | This compound (Predicted) | Hexahydropyrrolizine | N-methyl-2-pyrrolidone | Tussilagine | Heliotridine |

| Molecular Weight | 125.23 g/mol | 111.19 g/mol | 99.13 g/mol | 199.25 g/mol | 155.19 g/mol |

| LogP | 1.8 | 1.5 | -0.4 | 0.6 | -0.8 |

| Hydrogen Bond Donors | 0 | 0 | 0 | 1 | 2 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 | 4 | 3 |

| Rotatable Bonds | 1 | 0 | 1 | 1 | 2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(8)6-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAILOYBQBDRPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCCN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282732 | |

| Record name | 2-methylhexahydro-1h-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63008-88-8 | |

| Record name | NSC27683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylhexahydro-1h-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Structural Isomerism, and Stereochemical Characterization of 2 Methylhexahydro 1h Pyrrolizine

Systematic Nomenclature and Common Designations of Hexahydropyrrolizine Derivatives

The parent compound, hexahydro-1H-pyrrolizine, is systematically named according to IUPAC nomenclature. nih.gov It is also widely referred to by its common name, pyrrolizidine (B1209537). nih.gov Another systematic name for this bicyclic amine is 1-azabicyclo[3.3.0]octane. nih.gov When a methyl group is introduced at the second carbon atom of the ring system, the systematic IUPAC name becomes 2-Methylhexahydro-1H-pyrrolizine . In the context of related alkaloid chemistry, it may also be referred to as 2-methylpyrrolizidine.

Positional and Skeletal Isomerism within Methylhexahydro-1H-pyrrolizines

Isomerism is a fundamental concept in organic chemistry, and methylhexahydro-1H-pyrrolizine provides a clear example of both positional and skeletal isomerism.

Positional Isomerism: The methyl group can be attached to any of the carbon atoms in the hexahydropyrrolizine skeleton, leading to several positional isomers. The possible locations for substitution are carbons 1, 2, 3, 5, 6, and 7. Therefore, the positional isomers of methylhexahydro-1H-pyrrolizine are:

1-Methylhexahydro-1H-pyrrolizine

this compound

3-Methylhexahydro-1H-pyrrolizine

5-Methylhexahydro-1H-pyrrolizine

6-Methylhexahydro-1H-pyrrolizine

7-Methylhexahydro-1H-pyrrolizine

Each of these isomers will exhibit unique physical and chemical properties due to the different electronic and steric environment of the methyl group.

Skeletal Isomerism: Skeletal isomers possess the same molecular formula but differ in the connectivity of their atoms, resulting in a different carbon skeleton. While a comprehensive exploration of all possible skeletal isomers of C8H15N is extensive, a relevant example within the context of bicyclic amines would be a methyl-substituted 2-azabicyclo[3.2.1]octane. This compound shares the same molecular formula as this compound but has a different bicyclic framework, illustrating the concept of skeletal isomerism. rsc.org

Stereochemical Complexity and Isomeric Forms

The introduction of a methyl group at the 2-position of the hexahydropyrrolizine ring system introduces significant stereochemical complexity due to the creation of multiple chiral centers.

Diastereomeric and Enantiomeric Considerations

The this compound molecule possesses three chiral centers:

C-2: The carbon atom to which the methyl group is attached.

C-7a: The bridgehead carbon atom.

C-8 (N): The bridgehead nitrogen atom. Although nitrogen inversion can occur, in bicyclic systems like pyrrolizidine, this inversion is often restricted, rendering the nitrogen atom a stable chiral center. libretexts.org

With three chiral centers, the maximum number of possible stereoisomers is given by the 2^n rule, where n is the number of chiral centers. Therefore, for this compound, there are 2^3 = 8 possible stereoisomers. libretexts.org

These eight stereoisomers exist as four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. researchgate.net Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography. libretexts.org

Assignment of Absolute Configuration for Chiral Centers

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). acs.org The assignment for each of the three chiral centers (C-2, C-7a, and the bridgehead nitrogen) would be determined by assigning priorities to the substituents attached to each center and determining the orientation of the lowest priority group.

For example, at C-2, the priority of the substituents (the methyl group, the hydrogen atom, and the two paths around the ring) would be determined. Similarly, at C-7a, the priorities of the three ring connections and the hydrogen atom are assigned. For the nitrogen atom, the lone pair of electrons is treated as the lowest priority substituent. libretexts.org The combination of (R) and (S) designations at the three chiral centers defines the specific stereoisomer. For instance, one enantiomeric pair would be (2R, 7aR, 8R) and (2S, 7aS, 8S). Their diastereomers would have other combinations, such as (2R, 7aR, 8S).

Methodologies for Stereochemical Elucidation

Determining the absolute and relative stereochemistry of complex molecules like this compound requires sophisticated analytical techniques.

X-ray Crystallography of Derivatives: The most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers, is single-crystal X-ray diffraction. acs.org For a liquid or a compound that does not readily form suitable crystals, it is often necessary to prepare a crystalline derivative. For instance, reacting the amine with a chiral acid can form a diastereomeric salt that may crystallize more readily, allowing for the determination of the stereochemistry of the cation. While no crystal structure for this compound itself is publicly available, the crystal structure of related pyrrolizidine derivatives has been successfully determined, providing a blueprint for this approach. researchgate.net

Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for studying chiral molecules in solution. acs.org These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectrum, or Cotton effect, can often be correlated with the absolute configuration of the molecule through empirical rules or by comparison with the spectra of compounds with known stereochemistry. The application of chiroptical spectroscopy has been instrumental in assigning the stereochemistry of various chiral nitrogen heterocycles. acs.org

Below is an interactive data table summarizing the key isomeric and stereochemical features of this compound.

| Feature | Description |

| Systematic Name | This compound |

| Common Name | 2-Methylpyrrolizidine |

| Molecular Formula | C8H15N |

| Positional Isomers | 1-methyl, 3-methyl, 5-methyl, 6-methyl, 7-methyl substituted hexahydropyrrolizines |

| Chiral Centers | C-2, C-7a, N-8 |

| Number of Stereoisomers | 8 |

| Enantiomeric Pairs | 4 |

| Diastereomers | Any stereoisomer that is not an enantiomer of another |

Reaction Chemistry and Mechanistic Investigations of 2 Methylhexahydro 1h Pyrrolizine

Reactivity of the Tertiary Amine Nitrogen within the Bicyclic System

The bridgehead nitrogen atom is the most reactive site in the saturated pyrrolizidine (B1209537) skeleton. Its lone pair of electrons imparts basic and nucleophilic character, driving the most common reactions of this compound class.

The tertiary amine function makes 2-Methylhexahydro-1H-pyrrolizine a basic compound. The availability of the nitrogen's lone pair for donation to a proton (protonation) is a defining characteristic. The methyl group at the C-2 position, being an electron-donating group, is expected to slightly increase the electron density on the nitrogen atom through an inductive effect, thereby making this compound marginally more basic than its unsubstituted counterpart, hexahydro-1H-pyrrolizine (also known as pyrrolizidine).

Protonation occurs readily in the presence of acids to form the corresponding ammonium (B1175870) salt. This acid-base chemistry is fundamental to the extraction of pyrrolizidine alkaloids from natural sources and influences their behavior in biological systems.

Quaternization is the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. This is a classic bimolecular nucleophilic substitution (SN2) reaction where the nitrogen atom acts as the nucleophile. The reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide. youtube.comkhanacademy.org The bicyclic structure of the pyrrolizidine core can introduce steric hindrance, potentially slowing the rate of quaternization compared to simpler acyclic tertiary amines. researchgate.net The presence of the C-2 methyl group may add further steric crowding, although its effect would depend on its stereochemical orientation relative to the nitrogen's lone pair.

| Compound | Reaction Type | Product | General Observations |

| Tertiary Amine (e.g., Pyrrolizidine) | Protonation | Ammonium Salt | Reversible reaction with acids. |

| Tertiary Amine (e.g., Pyrrolizidine) | Quaternization | Quaternary Ammonium Salt | SN2 reaction with alkyl halides; rate is sensitive to steric hindrance. researchgate.netgoogle.com |

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking a wide range of electrophilic centers. masterorganicchemistry.com This nucleophilicity is central to its ability to undergo SN2 reactions, such as the quaternization described above. pharmaguideline.comlibretexts.org The rate and success of these reactions depend on several factors, including the nature of the electrophile, the leaving group, and the solvent. In the context of this compound, the steric environment around the nitrogen, influenced by both the rigid bicyclic framework and the C-2 methyl group, is a critical determinant of its nucleophilic reactivity. Reactions with bulky electrophiles would be expected to be significantly slower.

Electrophilic and Radical Reactions on the Pyrrolizine Ring System

Reactions involving the carbon framework of the saturated pyrrolizine ring are less common than those at the nitrogen center and typically require more forcing conditions.

Direct electrophilic substitution on the C-H bonds of the saturated rings is generally not a feasible pathway, as these bonds are unactivated. dtic.mil Unlike aromatic systems such as pyrrole (B145914) or benzene, there is no π-electron system to stabilize the formation of a cationic intermediate. youtube.commasterorganicchemistry.comlibretexts.org

Radical reactions , particularly free-radical halogenation, provide a viable method for functionalizing the carbon skeleton. epfl.chwikipedia.orgyoutube.com These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. acs.org The selectivity of the reaction is governed by the stability of the carbon radical intermediate formed during the hydrogen abstraction step. The order of radical stability is tertiary > secondary > primary. masterorganicchemistry.com

In this compound, there are several types of hydrogen atoms:

Primary (1°) : on the methyl group.

Secondary (2°) : at positions C-1, C-3, C-5, C-6.

Tertiary (3°) : at the C-2 and C-7a (bridgehead) positions.

Based on radical stability, hydrogen abstraction would be most favored at the tertiary centers (C-2 and C-7a). Bromination, being less reactive and more selective than chlorination, would show a strong preference for substitution at these positions. wikipedia.orgchadsprep.comyoutube.com Chlorination is less selective and would yield a more complex mixture of products. masterorganicchemistry.com

Table of Relative Reactivity for Radical Halogenation

| Hydrogen Type | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | ~3-5 | ~80-200 |

| Tertiary (3°) | ~5-7 | ~1600-6000 |

(Note: Values are approximate and can vary with conditions. They illustrate the general trend of selectivity.)

For this compound, bromination would be expected to yield primarily 2-bromo-2-methylhexahydro-1H-pyrrolizine and 7a-bromo-2-methylhexahydro-1H-pyrrolizine.

Oxidation and Reduction Pathways of the Hexahydropyrrolizine Core

Oxidation and reduction reactions are central to the metabolism of pyrrolizidine alkaloids and can be replicated through chemical synthesis. wikipedia.orgresearchgate.net

The most common oxidation reaction for the hexahydropyrrolizine core is the oxidation of the tertiary nitrogen to form the corresponding N-oxide . mdpi.comnih.gov This transformation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being common laboratory reagents. youtube.com In biological systems, this oxidation is often a detoxification pathway, as N-oxides are generally more water-soluble and less toxic than their tertiary amine counterparts. mdpi.com However, this is not always the case, as N-oxides can be reduced back to the toxic tertiary amine in vivo. nih.govnih.gov

The reduction of a pyrrolizidine N-oxide back to the parent tertiary amine is also a well-established process. nih.gov This can occur in the gastrointestinal tract and liver, mediated by enzymes. nih.gov Chemically, this reduction can be accomplished using various reducing agents. This reductive pathway is significant because it can reactivate the detoxified N-oxide form of an alkaloid back into its biologically active and potentially toxic tertiary amine form. nih.gov

Rearrangement Reactions and Isomerization Processes

Skeletal rearrangement reactions are not common for the simple, saturated hexahydropyrrolizine core unless specific functional groups are present to facilitate such processes, for instance, through the formation of carbocation intermediates.

Cycloaddition Reactions and Their Application in Complex Molecule Synthesis

The saturated hexahydropyrrolizine ring itself is not amenable to cycloaddition reactions. However, the pyrrolizidine framework serves as an excellent scaffold for generating reactive intermediates that can undergo cycloadditions. A prominent example is the formation of azomethine ylides . wikipedia.org

Azomethine ylides are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles (such as electron-deficient alkenes or alkynes). thieme.dersc.orguchicago.edu This reaction is a powerful tool for the stereocontrolled synthesis of complex, highly substituted five-membered nitrogen-containing heterocycles, such as new pyrrolidine (B122466) rings. nih.gov

An azomethine ylide could be generated from a suitable precursor derived from this compound. For example, quaternization of the nitrogen followed by deprotonation at an adjacent carbon (e.g., C-1 or C-7a) could, in principle, generate a non-stabilized azomethine ylide. This ylide could then be trapped in situ with a dipolarophile to construct a more elaborate polycyclic system, demonstrating the utility of the 2-methylpyrrolizidine core as a building block in complex molecule synthesis.

Elucidation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

A comprehensive search of scientific databases reveals a notable gap in the literature concerning kinetic and thermodynamic studies specifically tailored to the reaction mechanisms of this compound. The majority of research on pyrrolizidine alkaloids centers on the biosynthesis of the core pyrrolizidine structure and the metabolic activation of unsaturated pyrrolizidine alkaloids, which are known for their potential toxicity. nih.govnih.govresearchgate.netmdpi.com This focus is largely driven by the health implications associated with the presence of these compounds in various plant species. nih.gov

The fundamental structure of pyrrolizidine alkaloids consists of two fused five-membered rings sharing a nitrogen atom. nih.gov The toxicity of many of these compounds is linked to the presence of a double bond in the 1,2-position of the pyrrolizidine ring. nih.govmdpi.com In contrast, saturated pyrrolizidine alkaloids, such as this compound, are generally considered to be less toxic. mdpi.com

While general principles of reaction mechanisms in heterocyclic chemistry can be applied, the specific influence of the methyl group at the 2-position on the kinetics and thermodynamics of reactions involving the hexahydropyrrolizine core has not been a significant focus of published research. Kinetic studies, which measure the rates of chemical reactions, and thermodynamic studies, which determine the energy changes and stability of reactants and products, are crucial for fully elucidating reaction pathways. Unfortunately, detailed experimental data, such as rate constants, activation energies, and enthalpy and entropy values for reactions involving this compound, are not available to construct a detailed analysis or data tables as requested.

The biosynthesis of the parent hexahydro-1H-pyrrolizine structure, also known as pyrrolizidine, is understood to originate from polyamines. wikipedia.org However, the subsequent enzymatic or synthetic reactions leading to and involving this compound, along with their mechanistic details, remain an area with limited specific investigation.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon skeleton, proton environments, and their interconnections.

One-dimensional NMR spectra serve as the foundation for structural elucidation, confirming the presence of key functional groups and providing a census of the proton, carbon, and nitrogen atoms in unique electronic environments. organicchemistrydata.org

¹H NMR: The proton NMR spectrum of 2-Methylhexahydro-1h-pyrrolizine is expected to show a series of signals corresponding to the 15 protons in the molecule. The methyl group (CH₃) would typically appear as a doublet in the upfield region (approx. 0.9–1.5 ppm), integrating to three protons. compoundchem.comlibretexts.org The other protons on the bicyclic ring system would appear as complex multiplets in the range of 1.0-4.0 ppm due to spin-spin coupling with neighboring protons. libretexts.orgyoutube.com The chemical shift of each proton is influenced by its local environment, including proximity to the nitrogen atom and its stereochemical orientation. msu.edulibretexts.org

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, which has the formula C₈H₁₅N, eight distinct signals would be expected if the molecule is asymmetric. The methyl carbon would produce a signal in the upfield region (approx. 10–25 ppm). The methylene (B1212753) (CH₂) and methine (CH) carbons of the pyrrolizidine (B1209537) core would resonate in the range of 20-70 ppm, with carbons closer to the electronegative nitrogen atom appearing at a lower field (higher ppm value). libretexts.org

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom. rsc.orgnih.gov For this compound, a single ¹⁵N signal would confirm the presence of the tertiary amine within the pyrrolizidine ring system. The chemical shift would be characteristic of a saturated heterocyclic amine. nih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereochemistry.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 | - | ~40-55 | Methylene (CH₂) adjacent to N |

| C2 | ~1.5-2.5 | ~30-45 | Methine (CH) with methyl group |

| C3 | - | ~55-70 | Methylene (CH₂) adjacent to N |

| C5 | - | ~25-40 | Methylene (CH₂) |

| C6 | - | ~25-40 | Methylene (CH₂) |

| C7 | - | ~35-50 | Methine (CH) |

| C8 (Bridgehead) | ~3.0-4.0 | ~60-75 | Bridgehead Methine (CH) |

| 2-CH₃ | ~0.9-1.5 (doublet) | ~10-25 | Methyl group |

2D NMR experiments are crucial for assembling the molecular puzzle, revealing correlations between nuclei to establish bonding networks and spatial relationships. slideshare.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). sdsu.edu Cross-peaks in the COSY spectrum would allow for the tracing of the proton-proton connectivity within each of the five-membered rings of the pyrrolizidine skeleton. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is fundamental for assigning each carbon signal in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR technique for determining stereochemistry. For instance, a NOESY cross-peak between the methyl protons and the bridgehead proton (H-8) would indicate that they are on the same face of the molecule (a cis relationship), helping to define the compound's relative configuration.

The pyrrolizidine ring system is not planar and can exist in various puckered conformations. The rate of interconversion between these conformations can influence the appearance of the NMR spectrum.

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, the dynamic processes of the molecule can be investigated. nih.gov At high temperatures, conformational changes might be rapid on the NMR timescale, leading to averaged, sharp signals. As the temperature is lowered, this interconversion can slow down, causing significant broadening of the signals, which may eventually decoalesce into separate signals for each distinct conformer. Analyzing these changes can provide thermodynamic parameters for the conformational equilibrium, such as that between different puckered forms of the five-membered rings or potential nitrogen inversion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass of a molecule and its fragments, which is essential for determining the elemental formula and gaining structural insights.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov For this compound (C₈H₁₅N), HRMS would detect the protonated molecule [M+H]⁺. The measured exact mass would allow for the unambiguous determination of its elemental formula, distinguishing it from any other compounds that might have the same nominal mass. researchgate.net

Table 2: HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass | Expected Observation |

|---|---|---|---|

| [M]⁺˙ | C₈H₁₅N | 125.1204 | Observed in Electron Ionization (EI) |

| [M+H]⁺ | C₈H₁₆N⁺ | 126.1283 | Observed in Electrospray Ionization (ESI) |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion), inducing further fragmentation, and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern is highly dependent on the molecule's structure and provides a "fingerprint" that can be used for identification and structural analysis. researchgate.netchemrxiv.orgnih.gov

For this compound, the protonated molecule ([M+H]⁺, m/z 126) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways involving the cleavage of the bicyclic ring system. nih.gov Common fragmentation patterns for pyrrolizidine alkaloids often involve the loss of small neutral molecules or the cleavage of bonds adjacent to the nitrogen atom, leading to stable carbocations or radical cations. Analysis of these fragment ions allows for the confirmation of the pyrrolizidine core and the location of the methyl substituent. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule. These methods probe the vibrational energy levels of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them, effectively providing a molecular "fingerprint". researchgate.net

In the analysis of this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to the vibrations of its constituent parts. For instance, the C-H bonds within the methyl group and the saturated rings would produce distinct stretching and bending vibrations. Similarly, the C-N bond of the tertiary amine, a key feature of the pyrrolizidine core, would exhibit its own characteristic stretching frequency. Studies on related heterocyclic compounds, such as 2-methyl piperazine (B1678402) and 2-methylpyrazine, have utilized Fourier Transform Infrared (FT-IR) and Raman spectroscopy to assign these vibrational modes with high precision, often aided by computational methods like Density Functional Theory (DFT). researchgate.netnih.gov

Raman spectroscopy offers complementary information. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy detects changes in the molecule's polarizability. nih.gov This often results in different vibrational modes being active or more intense in each technique. For this compound, the symmetric vibrations of the carbon skeleton are typically strong in the Raman spectrum. Hyperspectral imaging in the short-wave infrared range has been used to detect pyrrolizidine alkaloids by targeting the characteristic absorptions of C-H and N-H molecular bonds. fraunhofer.de

The expected vibrational frequencies for the key functional groups in this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H (Alkyl) | Symmetric/Asymmetric Stretch | 2850 - 2960 | IR, Raman |

| C-H (Alkyl) | Bending (Scissoring/Rocking) | 1340 - 1470 | IR, Raman |

| C-N (Tertiary Amine) | Stretch | 1020 - 1250 | IR, Raman |

| C-C | Stretch | 800 - 1200 | IR, Raman |

This interactive table presents the expected vibrational frequencies for the primary functional groups found in this compound.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

The presence of a stereocenter at the C2 position means that this compound is a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a given sample. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength. A key feature in a CD spectrum is the Cotton effect, which is the characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band of a chromophore. libretexts.org

For this compound, which lacks a strong chromophore in its saturated structure, CD analysis might focus on the weak electronic transitions of the tertiary amine nitrogen atom in the ultraviolet region. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. Therefore, by comparing the experimental CD spectrum to that of a known standard or to spectra predicted by theoretical calculations, the absolute configuration (R or S) at the C2 center can be determined. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess, making it a powerful tool for assessing enantiomeric purity. nih.govarxiv.org

Optical Rotatory Dispersion (ORD) is the phenomenon where the angle of optical rotation of a substance varies with the wavelength of light. wikipedia.orgnih.gov An ORD curve plots the specific rotation against the wavelength. Similar to CD, ORD spectra of chiral molecules exhibit Cotton effects in the regions of electronic absorption. libretexts.org A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. libretexts.org

The analysis of an ORD curve for this compound would provide information complementary to CD. The sign of the Cotton effect in the ORD spectrum is indicative of the absolute configuration of the chiral center. libretexts.org By analyzing the shape and sign of the curve, particularly in the region of the n→σ* transition of the amine, the stereochemical arrangement can be elucidated. ORD is exceptionally sensitive to small structural changes and can provide detailed information about the conformation and configuration of organic compounds. libretexts.org

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule. The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high accuracy.

While a crystal structure for this compound is not publicly available, the methodology can be illustrated with data from a related pyrrolopyrazine derivative, hexahydro-7-hydroxy-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione. researchgate.net The study of this compound via single-crystal X-ray diffraction provided definitive data on its solid-state conformation, including the unit cell parameters and key bond lengths, which are stabilized by intermolecular hydrogen bonds. researchgate.net This type of analysis would yield similarly precise data for this compound, confirming the fused-ring system's conformation (e.g., cis or trans fusion) and the absolute stereochemistry at the C2 position.

Below is a table showing representative data that would be obtained from an X-ray crystallographic analysis, using a related pyrrolopyrazine derivative as an example. researchgate.net

| Parameter | Description | Example Value (from a related structure) |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations. | C2/c |

| a (Å) | Unit cell dimension. | 28.71 |

| b (Å) | Unit cell dimension. | 5.721 |

| c (Å) | Unit cell dimension. | 11.451 |

| V (ų) | Volume of the unit cell. | 1847 |

| Z | Number of molecules per unit cell. | 8 |

| Bond Length (N-C) | Example amide bond length. | 1.327 Å |

This interactive table displays the type of crystallographic data obtained from X-ray diffraction, essential for definitive structural determination. The values are from a related pyrrolopyrazine compound for illustrative purposes. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Methylhexahydro 1h Pyrrolizine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the intrinsic properties of 2-Methylhexahydro-1H-pyrrolizine at the atomic level. researchgate.netresearchgate.net These computational approaches are fundamental to understanding the molecule's electronic structure, conformational preferences, and spectroscopic characteristics. researchgate.netresearchgate.net

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, quantum chemical calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for predicting how the molecule will interact with other chemical species.

Molecular Orbital (MO) theory offers a sophisticated model of chemical bonding. numberanalytics.com In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. numberanalytics.com These orbitals are categorized as bonding, antibonding, or non-bonding, and their energy levels and occupancies determine the molecule's stability and electronic transitions. numberanalytics.comyoutube.com For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character, while the LUMO is the orbital most likely to accept an electron, indicating electrophilic character. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Illustrative Data from Quantum Chemical Calculations for a Pyrrolizidine (B1209537) Alkaloid Derivative

| Calculated Property | Method | Basis Set | Result |

| Dipole Moment | DFT (B3LYP) | 6-311++G(d,p) | 1.8 D |

| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | -6.2 eV |

| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | 0.5 eV |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311++G(d,p) | 6.7 eV |

Conformational Analysis and Potential Energy Surfaces.researchgate.netnih.govresearchgate.net

The three-dimensional structure of this compound is not static. The molecule can adopt various spatial arrangements, known as conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

A Potential Energy Surface (PES) is a multidimensional plot that maps the energy of the molecule as a function of its geometric parameters. By exploring the PES, researchers can locate the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states between conformers. This analysis is crucial for understanding the molecule's flexibility and how its shape influences its biological activity. For the bicyclic pyrrolizidine ring system, the relative orientation of the two fused rings (cis or trans fusion) and the puckering of each ring are key conformational variables. The position of the methyl group further diversifies the conformational landscape.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies).nih.govresearchgate.netnih.gov

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.govyoutube.com Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govnih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. escholarship.org Comparing the predicted chemical shifts with experimental spectra can confirm the proposed structure and assign specific signals to individual atoms. liverpool.ac.uk Machine learning approaches are also being developed to enhance the accuracy of these predictions. nih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net By comparing this predicted spectrum with the experimental one, researchers can identify characteristic functional groups and confirm the molecule's structure.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (ppm) | 2.85 (H-5) | 2.90 (H-5) |

| ¹³C NMR Chemical Shift (ppm) | 65.4 (C-8) | 66.1 (C-8) |

| IR Frequency (cm⁻¹) | 2950 (C-H stretch) | 2965 (C-H stretch) |

Note: This table contains hypothetical data for a related compound to illustrate the comparison between predicted and experimental values, as specific data for this compound was not available.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govresearchgate.netmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its conformational changes and interactions with its environment, such as a solvent or a biological receptor. rsc.org

By simulating the molecule for nanoseconds or even microseconds, MD can reveal the flexibility of the pyrrolizidine ring system, the accessible conformations, and the timescales of conformational transitions. This dynamic picture is essential for a complete understanding of the molecule's behavior and its recognition by biological targets.

Mechanistic Insights into Organic Reactions via Computational Pathway Analysis.rsc.org

Computational chemistry is instrumental in elucidating the mechanisms of organic reactions. For reactions involving this compound, such as its synthesis or metabolism, computational pathway analysis can be employed to map out the entire reaction coordinate. frontiersin.org

This involves locating the transition state structures, which are the highest energy points along the reaction path, and calculating the activation energies. By comparing the energies of different possible pathways, researchers can determine the most likely mechanism. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights.nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR can be used to predict their biological properties, such as toxicity or receptor binding affinity.

In a QSAR study, various molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of molecules with desired biological profiles and helping to prioritize experimental studies.

A comprehensive review of scientific literature and databases reveals a notable absence of specific molecular docking studies conducted on the chemical compound This compound .

While the broader class of pyrrolizidine alkaloids, to which this compound belongs, has been the subject of numerous computational and theoretical chemistry studies, including molecular docking simulations to investigate their interactions with various biological targets, this specific methylated derivative has not been a direct focus of such research. researchgate.netnih.govnih.govcdnsciencepub.com

Consequently, there are no detailed research findings, interactive data tables, or elucidated receptor/enzyme binding mechanisms to report for this compound at this time. The scientific community has yet to publish specific computational analyses detailing its binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or the key amino acid residues involved in its potential binding to any receptor or enzyme.

Further computational research is necessary to explore the molecular interactions of this compound and to understand its potential biological activity from a theoretical perspective.

Biological Relevance and Mechanistic Explorations of Hexahydropyrrolizine Structures

Biosynthesis of Pyrrolizidine (B1209537) Alkaloids with Hexahydropyrrolizine Cores

The biosynthesis of pyrrolizidine alkaloids (PAs) is a complex process that has been the subject of extensive research. While 2-Methylhexahydro-1h-pyrrolizine itself is a simplified structure, the formation of the core hexahydropyrrolizine ring system, known as the necine base, is a key area of study. The biosynthesis of these necine bases, such as isoretronecanol (B1229980) and retronecine, provides a foundational understanding of how structures related to this compound are naturally assembled.

The biosynthesis of the necine base of pyrrolizidine alkaloids universally begins with L-ornithine or L-arginine, which provide the C5N unit. These amino acids are converted to putrescine. Two molecules of putrescine are then utilized to form homospermidine, which serves as the first specific precursor for the pyrrolizidine ring system. This pathway highlights the fundamental building blocks derived from primary metabolism that are channeled into the specialized synthesis of these alkaloids.

| Precursor | Origin | Role in Biosynthesis |

| L-Ornithine/L-Arginine | Primary Metabolism (Amino Acids) | Initial source of the C5N unit for putrescine formation. |

| Putrescine | Derived from Ornithine/Arginine | A diamine that is a key intermediate. |

| Homospermidine | Formed from two molecules of putrescine | The first committed precursor for the pyrrolizidine ring. |

The conversion of homospermidine to the first cyclized intermediate, trachelanthamidine, is catalyzed by homospermidine synthase (HSS). This enzyme is pivotal in the biosynthesis of PAs. Subsequent enzymatic steps, including oxidation and cyclization reactions, lead to the formation of the characteristic bicyclic necine base. While the precise enzymatic steps leading to every known necine base are not fully elucidated for all plant species, the initial formation of the core ring structure is a well-established pathway.

Molecular Mechanisms of Observed Biological Activities

The biological activities of compounds containing the hexahydropyrrolizine core are diverse and are dictated by their specific chemical structures. Research into their molecular mechanisms has identified interactions with various cellular components and the subsequent modulation of biological pathways.

The biological effects of many pyrrolizidine alkaloids are attributed to their ability to function as alkylating agents after metabolic activation in the liver. This activation typically involves oxidation of the pyrrolizidine ring to form dehydropyrrolizidine alkaloids, which are highly reactive electrophiles. These reactive metabolites can then form covalent bonds with nucleophilic centers in biological macromolecules, including proteins and nucleic acids.

For instance, certain pyrrolizidine alkaloids have been shown to interact with and inhibit specific enzymes. While direct studies on this compound are limited, the broader class of PAs provides insight into potential mechanisms.

The covalent modification of essential biomolecules by activated pyrrolizidine alkaloids can disrupt normal cellular function. This can lead to the modulation of various biochemical pathways and cellular processes. The alkylation of DNA, for example, can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately triggering cellular responses such as cell cycle arrest and apoptosis. The disruption of protein function through alkylation can also have widespread effects on cellular signaling and metabolism.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyrrolizidine alkaloids, key structural features that determine their reactivity and biological effects have been identified. These include the presence of a double bond in the pyrrolizidine ring and esterification with necic acids.

While this compound is a saturated and relatively simple molecule, SAR studies on related, more complex PAs highlight the importance of the core ring structure and its substituents in defining the molecule's interaction with biological targets. The specific stereochemistry of the substituents on the hexahydropyrrolizine ring can also significantly impact biological activity.

Chemoenzymatic Transformations and Biocatalysis for Derivative Synthesis

The synthesis of structurally diverse derivatives of the hexahydropyrrolizine scaffold, including this compound, can be efficiently achieved through the strategic integration of chemical and enzymatic methodologies. This chemoenzymatic approach leverages the high selectivity of biocatalysts, such as enzymes, to introduce specific functionalities and stereochemical control, which can be challenging to achieve through purely chemical means. Biocatalysis, the use of natural catalysts like enzymes in organic synthesis, offers significant advantages, including mild reaction conditions, high enantio- and regioselectivity, and a reduced environmental footprint. researchgate.netnih.gov

Enzymatic transformations are particularly valuable in the synthesis of complex molecules like alkaloids, where precise control over stereochemistry is often crucial for biological activity. nih.gov The main strategies in chemoenzymatic synthesis include the biocatalytic preparation of chiral building blocks, the kinetic resolution of racemic mixtures, and the direct enzymatic functionalization of a pre-existing scaffold. nih.gov

One of the most widely employed classes of enzymes in the synthesis of alkaloid derivatives are lipases. nih.govrsc.org These enzymes, particularly robust and versatile, are often used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. nih.govrsc.org For instance, Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, has demonstrated exceptional efficiency in the kinetic resolution of various chiral building blocks used in alkaloid synthesis. nih.gov This approach could be applied to a racemic mixture of a hydroxylated derivative of this compound, allowing for the separation of enantiomers.

Another important class of enzymes are aldolases, which catalyze the formation of carbon-carbon bonds with a high degree of stereocontrol. rsc.org Aldolases, such as D-fructose-1,6-diphosphate aldolase (B8822740) (FDPA) and L-rhamnulose-1-phosphate aldolase (RhuA), have been successfully used in the synthesis of polyhydroxylated pyrrolizidine and indolizidine alkaloids. rsc.org These enzymes could potentially be used to introduce hydroxylated side chains onto a suitably functionalized this compound precursor, leading to a variety of novel derivatives.

The biosynthesis of the core pyrrolizidine structure in nature involves enzymes such as homospermidine synthase, which catalyzes the initial step. nih.gov While the direct use of such biosynthetic pathways in vitro can be complex, understanding these natural strategies provides inspiration for the development of novel biocatalytic cascades for the synthesis of hexahydropyrrolizine analogs.

The following tables summarize potential chemoenzymatic transformations for the synthesis of this compound derivatives, based on established biocatalytic methods for related alkaloid structures.

Table 1: Potential Lipase-Catalyzed Kinetic Resolutions for Hexahydropyrrolizine Derivatives

| Substrate (Racemic) | Enzyme | Acyl Donor/Nucleophile | Product (Enantioenriched) |

| (±)-2-Methyl-7-hydroxyhexahydro-1H-pyrrolizine | Candida antarctica Lipase B (CAL-B) | Vinyl acetate | (R)-2-Methyl-7-acetoxyhexahydro-1H-pyrrolizine and (S)-2-Methyl-7-hydroxyhexahydro-1H-pyrrolizine |

| (±)-2-Hydroxymethylhexahydro-1H-pyrrolizine | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | (R)-2-Acetoxymethylhexahydro-1H-pyrrolizine and (S)-2-Hydroxymethylhexahydro-1H-pyrrolizine |

| (±)-2-Methylhexahydro-1H-pyrrolizine | Candida antarctica Lipase B (CAL-B) | Ethyl acetate | (R)-N-Acetyl-2-methylhexahydro-1H-pyrrolizine and (S)-2-Methylhexahydro-1H-pyrrolizine |

Table 2: Potential Aldolase-Catalyzed C-C Bond Formation for Functionalized Hexahydropyrrolizine Derivatives

| Aldol (B89426) Acceptor (Hexahydropyrrolizine derivative) | Aldolase | Aldol Donor | Product (Functionalized Derivative) |

| 2-Formylhexahydro-1H-pyrrolizine | D-fructose-1,6-diphosphate aldolase (FDPA) | Dihydroxyacetone phosphate (B84403) (DHAP) | Polyhydroxylated 2-substituted hexahydropyrrolizine |

| 2-Oxo-hexahydro-1H-pyrrolizine-3-carbaldehyde | L-rhamnulose-1-phosphate aldolase (RhuA) | Dihydroxyacetone phosphate (DHAP) | Extended polyhydroxylated hexahydropyrrolizine derivative |

Applications in Advanced Synthetic Organic Chemistry

2-Methylhexahydro-1H-pyrrolizine as a Chiral Building Block

The inherent chirality of substituted hexahydropyrrolizine cores, such as the 2-methyl derivative, makes them excellent chiral building blocks for the synthesis of more complex molecules. The non-planar, fused-ring system provides a well-defined three-dimensional architecture, which is crucial for inducing stereoselectivity in subsequent chemical transformations. The non-essential amino acid L-proline is a common and versatile starting material for creating such chiral pyrrolizidine (B1209537) structures. nih.gov

The stereochemistry of the methyl group at the C2 position, along with the stereocenters at the ring junction, dictates the facial selectivity of reactions involving the heterocyclic system. Synthetic chemists exploit these features to control the stereochemical outcome of reactions, leading to the formation of specific stereoisomers of the target products. For instance, the presence of up to four stereogenic carbon atoms in some pyrrolidine (B122466) derivatives can lead to as many as 16 different stereoisomers, highlighting the importance of using stereochemically defined building blocks. nih.gov

The application of chiral pyrrolizidine building blocks is particularly prominent in the synthesis of natural products and their analogues. By starting with an enantiomerically pure form of a substituted hexahydropyrrolizine, chemists can construct complex molecular architectures with a high degree of stereocontrol.

Utilization as a Ligand in Asymmetric Catalysis

The nitrogen atom within the this compound scaffold can act as a coordinating atom for metal centers, making it a valuable component in the design of chiral ligands for asymmetric catalysis. While C2-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical ligands, where the pyrrolizidine moiety can provide a unique steric and electronic environment. nih.gov

Ligands incorporating a pyrrolizidine framework can be used in a variety of metal-catalyzed reactions, such as hydrogenations, aldol (B89426) reactions, and allylic alkylations. nih.govthieme-connect.dethieme-connect.de The rigid bicyclic structure of the ligand helps to create a well-defined chiral pocket around the metal catalyst, which can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

For example, pyridine-oxazoline type ligands, which are a class of hybrid ligands, have shown significant promise in asymmetric catalysis. rsc.org A hypothetical ligand incorporating a this compound unit attached to a coordinating group like an oxazoline (B21484) or a phosphine (B1218219) could offer a unique combination of steric bulk and electronic properties. The design of such P,N-ligands (phosphine and nitrogen-containing) is a modern approach that has often led to catalysts that outperform traditional P,P- or N,N-ligands. nih.gov

| Catalyst Type | Reaction | Key Feature of Pyrrolizidine-type Ligand | Potential Advantage |

|---|---|---|---|

| Rh-based | Asymmetric Hydrogenation | Rigid scaffold influencing substrate approach | High enantioselectivity for specific olefins nih.gov |

| Pd-based | Asymmetric Allylic Alkylation | Chiral environment around the metal center | Control of stereochemistry in C-C bond formation thieme-connect.de |

| Cu-based | 1,3-Dipolar Cycloaddition | Stereodirecting nitrogen coordination | Synthesis of enantioenriched pyrrolidines nih.gov |

Role as an Intermediate or Precursor in Complex Natural Product Synthesis

The pyrrolizidine core is central to a large family of alkaloids, and as such, this compound represents a key synthetic intermediate for accessing these natural products. wikipedia.org Many synthetic routes towards complex alkaloids like the polyhydroxylated pyrrolizidine alkaloid, alexine, and its stereoisomers rely on the construction of a substituted pyrrolizidine skeleton early in the synthetic sequence. nih.gov

For instance, the synthesis of alexine, which features a hydroxymethyl group at C-3, involves strategies to construct the core bicyclic system with precise control over the stereochemistry of the hydroxyl groups. nih.gov A methyl-substituted analogue like this compound could serve as a precursor to novel, unnatural alkaloids with potentially interesting biological activities.

Another significant class of natural products built around a pyrrole (B145914) core, which can be derived from pyrrolizidine precursors, are the lamellarins. nih.gov These marine alkaloids possess a complex polycyclic aromatic structure and have attracted considerable attention due to their potent anticancer properties. nih.gov The total synthesis of lamellarin G trimethyl ether, for example, has been achieved through various routes, some of which involve the formation of a dihydropyrrolo[2,1-a]isoquinoline core, a structure related to the pyrrolizidine skeleton. mdpi.comrsc.org The modular nature of these syntheses allows for the introduction of substituents, and a methyl group at a position corresponding to the 2-position of a hexahydropyrrolizine precursor could be envisioned to modulate the properties of the final lamellarin analogue.

| Natural Product Class | Key Synthetic Strategy | Role of Pyrrolizidine Intermediate | Reference Example |

|---|---|---|---|

| Pyrrolizidine Alkaloids | Diastereoselective cyclization | Core scaffold for functional group elaboration | Synthesis of Alexine and its stereoisomers nih.gov |

| Lamellarins | Annulation and C-H activation reactions | Precursor to the pyrrole ring system | Total synthesis of Lamellarin G trimethyl ether mdpi.comrsc.org |

Design and Synthesis of Novel Heterocyclic Scaffolds and Derivatives

Beyond its role in the synthesis of known natural products, the this compound scaffold is a valuable starting point for the design and synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.net The pyrrolizidine skeleton is considered a "privileged scaffold" due to its prevalence in biologically active compounds. researchgate.net

Synthetic chemists can use the this compound core as a template to build more complex, three-dimensional molecules. The sp3-rich nature of this scaffold is increasingly sought after in drug discovery to improve properties such as solubility and to explore new regions of chemical space. nih.gov

For example, the pyrrolizidine core can be fused with other heterocyclic rings to create novel polycyclic systems. The synthesis of new heterocyclic compounds based on pyrazolopyridine scaffolds has been explored for potential neuroprotective agents. nih.gov Similarly, derivatization of the this compound ring through reactions such as C-H activation, cycloadditions, or condensations can lead to libraries of new compounds for biological screening. The methyl group can serve as a steric or electronic probe to understand structure-activity relationships (SAR) in these newly synthesized derivatives.

Advanced Analytical Methodologies for Research Purity, Identification, and Quantification

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is a cornerstone for the analysis of 2-Methylhexahydro-1h-pyrrolizine, providing powerful separation capabilities essential for isolating the analyte from complex matrices and for assessing its purity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds. Given its alkaloid nature, this compound is amenable to GC analysis. When coupled with a mass spectrometer (MS), GC-MS becomes a definitive tool for identification and quantification. The process involves injecting the sample into a heated port where it vaporizes. An inert carrier gas then transports the vaporized analyte through a capillary column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.

The retention time, the time it takes for the compound to travel through the column, is a key identifier. Following separation, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification. mdpi.com Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known standard. mdpi.com While direct analysis of this compound is feasible, derivatization may sometimes be employed to enhance volatility and improve chromatographic peak shape.

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Capillary | mdpi.com |

| Active Phase | OV-1 | mdpi.com |

| Dimensions | 30 m x 0.32 mm x 0.25 µm | mdpi.com |

| Carrier Gas | Helium (He) | mdpi.com |

| Temperature Program | Initial 70°C (hold 3 min), ramp at 6 K/min to 300°C | mdpi.com |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing this compound in complex biological or environmental matrices, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comnih.gov This technique offers superior sensitivity and selectivity, making it ideal for detecting trace levels of the compound. nih.gov

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analyte between the two phases. For a basic compound like this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, often water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid. nih.gov

The coupling of HPLC to a tandem mass spectrometer (MS/MS) provides an additional layer of specificity. wjarr.com The first mass spectrometer selects the molecular ion of the target analyte (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer analyzes the resulting fragment ions (product ions). This multiple reaction monitoring (MRM) allows for highly selective quantification, minimizing interference from co-eluting matrix components. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Technique | UHPLC-MS/MS | nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |

| Mobile Phase B | Methanol with 0.1% Formic Acid | nih.gov |

| MS Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ion Mode | nih.gov |

| Injection Volume | 3 µL | nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains chiral centers, meaning it can exist as different stereoisomers (enantiomers). Since enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the primary technique used for this purpose.

This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclodextrin-based CSPs are commonly employed. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, involving interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexing. The ratio of the peak areas of the separated enantiomers allows for the determination of the enantiomeric excess (ee) of the sample.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful analytical technique that separates compounds based on their charge-to-size ratio in an electric field. nih.gov As a basic alkaloid, this compound is protonated in acidic buffer solutions, acquiring a positive charge. This makes it an ideal candidate for analysis by CE. nih.govmdpi.com

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE). A high voltage is applied across the capillary, causing the bulk flow of the BGE towards the cathode (the electroosmotic flow). Cationic analytes like protonated this compound migrate towards the cathode at a rate dependent on their electrophoretic mobility, resulting in separation from neutral and anionic species. researchgate.net CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and solvents. mdpi.com For trace analysis of pyrrolizidine alkaloids, online preconcentration techniques like dynamic pH junction-sweeping can be employed to significantly enhance detection sensitivity. nih.gov

Development and Validation of Robust Analytical Procedures for Research Purposes

To ensure that an analytical method provides reliable and accurate data, it must be validated for its intended purpose. wjarr.comepa.gov Method validation is a documented process that demonstrates the suitability of the analytical procedure. europa.eu For research involving this compound, key validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection and quantification. wjarr.comglobalresearchonline.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. ich.org

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. nih.govoup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). oup.comresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

A thoroughly validated method ensures that the data generated in research studies on this compound are accurate, reliable, and reproducible. europa.eu

Future Research Directions and Unexplored Avenues in 2 Methylhexahydro 1h Pyrrolizine Chemistry

Development of Innovative and Sustainable Synthetic Strategies

The synthesis of pyrrolizidine (B1209537) alkaloids and their derivatives has traditionally been a complex endeavor. tandfonline.com Future research will undoubtedly prioritize the development of more efficient, sustainable, and innovative synthetic methodologies to access 2-Methylhexahydro-1H-pyrrolizine and its analogues.

A significant area of future development lies in the expanded use of biocatalysis . The inherent stereoselectivity of enzymes offers a powerful tool for the asymmetric synthesis of complex molecules like pyrrolizidine alkaloids. nih.govmdpi.comrsc.orgresearchgate.net Research is moving towards integrating biocatalytic steps, not just for creating chiral building blocks, but for key C-N and C-C bond formations within the synthetic pathway. mdpi.comrsc.org This approach can lead to shorter synthetic routes, reduce the need for protecting groups, and offer access to a wider range of structurally diverse derivatives. nih.govmdpi.com For this compound, employing enzymes could facilitate the stereocontrolled introduction of the methyl group at the C-2 position, a crucial aspect for studying its structure-activity relationships.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic designs. This includes the exploration of environmentally friendly catalysts and reaction conditions. For instance, the use of ferric hydrogensulfate as a recyclable and efficient catalyst for the synthesis of pyrrolizine-bridged bipyrroles in aqueous media highlights a move towards more sustainable processes. researchgate.net Future work could focus on adapting such methodologies for the synthesis of saturated systems like this compound.

Integration of Advanced Computational Modeling and Machine Learning in Discovery

The integration of computational tools is set to revolutionize the discovery and development of novel compounds based on the this compound scaffold. bohrium.comnih.gov These in silico methods can significantly accelerate the research process by predicting molecular properties, identifying potential biological targets, and guiding synthetic efforts. bohrium.com

Molecular docking studies have already been employed to investigate the binding of pyrrolizidine alkaloids to various biological targets, such as the muscarinic acetylcholine (B1216132) receptor M1. nih.govpharaohacademy.com Future research will likely expand the use of molecular docking to screen large virtual libraries of this compound derivatives against a wide array of protein targets, thereby identifying potential new therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) models will play a crucial role in understanding how structural modifications to the this compound core influence its biological activity. researchgate.netresearchgate.netnih.gov By correlating physicochemical properties with observed activities, QSAR can guide the design of more potent and selective analogues. For instance, understanding how the stereochemistry and position of the methyl group in this compound affect its properties will be essential for targeted drug design.

Machine learning (ML) algorithms are emerging as powerful tools for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new chemical entities. mdpi.comyoutube.comwikipedia.org By training ML models on existing data for pyrrolizidine alkaloids, researchers can predict the potential toxicity of novel this compound derivatives, allowing for the early identification and prioritization of safer candidates. mdpi.comyoutube.com This is particularly important given the known hepatotoxicity associated with some unsaturated pyrrolizidine alkaloids. mdpi.com Furthermore, ML can be used to predict mutagenicity and other toxicological endpoints, reducing the reliance on animal testing. youtube.com

Identification of Novel Biological Targets and Mechanistic Pathways

While the toxicity of certain pyrrolizidine alkaloids is well-documented, the therapeutic potential of many derivatives remains largely unexplored. Future research should focus on identifying novel biological targets and elucidating the mechanistic pathways of this compound and its analogues to unlock their therapeutic value.

Recent studies have highlighted the anticancer potential of some pyrrolizidine alkaloids. tandfonline.comnih.gov The mechanism often involves the metabolic activation of the pyrrolizidine ring to a reactive pyrrolic species that can alkylate DNA and other cellular macromolecules, leading to cytotoxicity in cancer cells. nih.gov A key area of future research will be to design this compound derivatives that can be selectively activated in the tumor microenvironment, thereby minimizing systemic toxicity. tandfonline.comnih.gov

Beyond cancer, pyrrolizidine alkaloids have shown promise as acetylcholinesterase (AChE) inhibitors , which is relevant for the treatment of neurological disorders like Alzheimer's disease. rsc.orgmdpi.com The saturated core of this compound could serve as a scaffold for designing novel AChE inhibitors with improved selectivity and pharmacokinetic profiles.

The antimicrobial and antiviral activities of pyrrolizidine alkaloids are another promising avenue for future investigation. youtube.com Studies have shown that certain derivatives can inhibit bacterial growth and biofilm formation. rsc.org Research into this compound analogues could lead to the development of new classes of antibiotics to combat drug-resistant pathogens.

Furthermore, exploring the interaction of this compound with less-studied biological targets could reveal entirely new therapeutic opportunities. The structural simplicity of this compound makes it an attractive starting point for fragment-based drug discovery campaigns.

Exploration of Emerging Applications in Materials Science or Catalysis

The unique structural features of the pyrrolizidine scaffold also present opportunities for applications beyond medicine, in the fields of materials science and catalysis.